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Compound of Interest

Compound Name: 3-Aminopent-4-ynoic acid

Cat. No.: B14782383

Get Quote

Introduction & Strategic Analysis
Boc-3-Aminopent-4-ynoic acid is a

-amino acid containing a terminal alkyne at the

-position. Unlike its

-amino acid isomer (propargylglycine), the amine and the alkyne are attached to the same
chiral center (

). This structural rigidity makes it invaluable for:

Click Chemistry: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for stapled peptides

or drug-conjugates.

-Peptide Foldamers: Inducing specific secondary structures (helices/sheets) resistant to
proteolytic degradation.
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The synthesis challenges include preserving the terminal alkyne (susceptible to isomerization

or polymerization) and establishing the

stereocenter.

Disconnection A (C2-C3 Bond Formation): Addition of an acetate enolate equivalent to a

propargylic imine. This is the most convergent and stereocontrolled approach (Ellman

method).

Disconnection B (Homologation): Inserting a methylene group into commercially available L-

propargylglycine.

Experimental Protocol A: Ellman Sulfinamide Route
(Gold Standard)
This route is preferred for generating high-enantiopurity material (

ee) without using explosive diazomethane. It utilizes tert-butanesulfinamide as a chiral auxiliary.

Phase 1: Synthesis of Chiral Sulfinimine
Reaction: Condensation of 3-(trimethylsilyl)propynal with (S)-(-)-tert-butanesulfinamide. Note:

The TMS group protects the alkyne and improves stability.

Reagents:

3-(Trimethylsilyl)propynal (1.0 equiv)

(S)-(-)-2-Methyl-2-propanesulfinamide (1.0 equiv)

Titanium(IV) ethoxide (

) (2.0 equiv)

Solvent: Dry THF

Procedure:

Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.
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Mixing: Dissolve (S)-sulfinamide (10 mmol) and 3-TMS-propynal (10 mmol) in dry THF (50

mL).

Catalysis: Add

(20 mmol) dropwise at room temperature (RT). The solution will turn slightly yellow.

Reaction: Stir at RT for 12–18 hours. Monitor by TLC (EtOAc/Hexane 3:7).

Workup: Quench by pouring into brine (50 mL) with vigorous stirring. The titanium salts will

precipitate as a white slurry. Filter through a Celite pad. Wash the cake with EtOAc.

Purification: Dry organic layer (

), concentrate, and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Target:(S,E)-N-(3-(trimethylsilyl)prop-2-ynylidene)-tert-butanesulfinamide.

Phase 2: Diastereoselective Enolate Addition
Reaction: Addition of lithium enolate of tert-butyl acetate to the sulfinimine.

Reagents:

tert-Butyl acetate (2.0 equiv)[1]

LDA (Lithium Diisopropylamide) (2.2 equiv)

Chlorotitanium triisopropoxide (

) (4.0 equiv) - Critical for diastereocontrol

Solvent: Dry THF

Procedure:

Enolate Formation: In a separate flask, add LDA (22 mmol) to THF (40 mL) at -78°C. Add

tert-butyl acetate (20 mmol) dropwise. Stir for 30 min.

Transmetallation: Add
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(40 mmol) in THF to the enolate at -78°C. Stir for 45 min to form the titanium enolate
(enhances facial selectivity).

Addition: Cannulate the sulfinimine (10 mmol) solution (in THF) into the enolate mixture at

-78°C.

Completion: Stir at -78°C for 4 hours.

Workup: Quench with saturated

. Warm to RT. Extract with EtOAc.

Result: The major diastereomer is the desired protected

-amino ester.

Phase 3: Global Deprotection & Boc Protection
Reaction: Removal of Sulfinyl/TMS groups and installation of Boc.

Procedure:

Acidolysis: Dissolve the intermediate in MeOH. Add 4N HCl in dioxane (excess). Stir at RT

for 2 hours. This removes the N-sulfinyl group and the TMS group simultaneously

(protodesilylation).

Neutralization: Concentrate to dryness. Re-dissolve in 1:1 Dioxane/Water. Adjust pH to ~9

using

.

Boc Protection: Add

(1.5 equiv). Stir overnight.

Saponification: Add LiOH (3.0 equiv) to the mixture to hydrolyze the tert-butyl ester. (Note: If

tert-butyl ester is resistant, use TFA for global deprotection first, then re-install Boc).

Optimization: It is often cleaner to use Methyl acetate in Phase 2. If Methyl acetate was

used, LiOH hydrolysis is straightforward.
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Isolation: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

Final Product:(R)-3-((tert-butoxycarbonyl)amino)pent-4-ynoic acid.

Experimental Protocol B: Arndt-Eistert
Homologation (Alternative)
Use Case: When starting from commercially available N-Boc-L-Propargylglycine. Safety

Warning: Requires Diazomethane (explosive/toxic). Use a blast shield and dedicated

glassware.

Workflow:

Activation: React N-Boc-Propargylglycine with Isobutyl chloroformate/NMM to form the mixed

anhydride.

Diazotization: Add Diazomethane (

) in ether at -15°C.

Critical Control: Keep temperature low to prevent 1,3-dipolar cycloaddition of

to the alkyne.

Wolff Rearrangement: Dissolve the ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

-diazoketone in THF/Water (10:1). Add Silver Benzoate (

) catalyst. The diazoketone rearranges to a ketene, which is trapped by water to form the

-amino acid.

Visualized Reaction Pathway

3-TMS-Propynal
+ (S)-Sulfinamide

Chiral Sulfinimine
(Stable Intermediate)

Ti(OEt)4, THF, RT Ti-Enolate Addition
(High Diastereoselectivity)

tBu-Acetate, LDA, ClTi(OiPr)3, -78C Protected
Beta-Amino Ester

C-C Bond Formation HCl/MeOH
(Desilylation + Amine Deprotection)

Removal of TMS & Sulfinyl Boc Protection
& Hydrolysis

Boc2O, Base; then LiOH Boc-3-Aminopent-4-ynoic Acid
(Target)

Purification
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Click to download full resolution via product page

Caption: Stereoselective synthesis of Boc-3-aminopent-4-ynoic acid via Ellman auxiliary

chemistry.

Quality Control & Characterization
Parameter Specification Method

Appearance White to off-white powder Visual

Purity
HPLC (C18, ACN/H2O + 0.1%

TFA)

Enantiomeric Excess Chiral HPLC (Chiralpak AD-H)

Identity (

H NMR)

2.30 (t, 1H, alkyne), 2.6-2.8 (m,

2H,

-CH2), 4.5 (m, 1H,

-CH), 1.44 (s, 9H, Boc)

400 MHz DMSO-

Mass Spec (calc) ESI-MS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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